molecular formula C9H7ClN2O2 B12551196 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione CAS No. 189579-21-3

1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B12551196
CAS No.: 189579-21-3
M. Wt: 210.62 g/mol
InChI Key: NBEJVUIWOCLHLY-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring fused with a pyridine ring substituted with a chlorine atom. This compound is of significant interest due to its versatile applications in medicinal chemistry and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione typically involves the reaction of 5-chloropyridine-2-carboxylic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione core but lacks the chloropyridine moiety.

    5-Chloropyridine-2-carboxylic acid: Contains the chloropyridine ring but lacks the pyrrolidine-2,5-dione structure.

Uniqueness: 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione is unique due to the combination of the chloropyridine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with the individual components alone.

Properties

CAS No.

189579-21-3

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(12)14/h1-2,5H,3-4H2

InChI Key

NBEJVUIWOCLHLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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